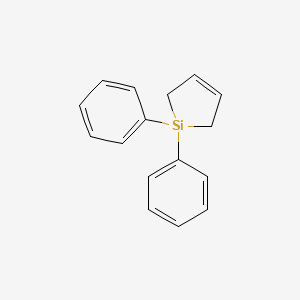

1,1-Diphenyl-1-silacyclo-3-pentene

Description

Properties

CAS No. |

34106-93-9 |

|---|---|

Molecular Formula |

C16H16Si |

Molecular Weight |

236.38 g/mol |

IUPAC Name |

1,1-diphenyl-2,5-dihydrosilole |

InChI |

InChI=1S/C16H16Si/c1-3-9-15(10-4-1)17(13-7-8-14-17)16-11-5-2-6-12-16/h1-12H,13-14H2 |

InChI Key |

ZILCGTYSLSVLIL-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC[Si]1(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical distinctions between 1,1-Diphenyl-1-silacyclo-3-pentene and related compounds:

Key Observations :

Reactivity Comparison

- Ring-Opening Reactions : Silacyclopentenes generally undergo ring-opening via nucleophilic attack at silicon. In contrast, carbon-based cyclopentenes (e.g., 3,3-Dimethyl-1-pentene, ) typically participate in Diels-Alder or polymerization reactions.

- Thermal Stability: this compound exhibits higher thermal stability than phosphorus-containing analogues like CIS-1,2-BIS(DIPHENYLPHOSPHINO)ETHYLENE, which may degrade under oxidative conditions .

Preparation Methods

Reaction Conditions and Mechanism

The reaction proceeds at 0°C in tetrahydrofuran (THF) with a catalytic amount of titanocene dichloride (CpTiCl). The vinyl Grignard reagent (e.g., CH=CHMgBr) reacts with PhSiCl to form an intermediate that undergoes intramolecular cyclization. Titanocene acts as a single-electron transfer (SET) catalyst, promoting the formation of a titanium(III) species that stabilizes radical intermediates during the ring-closing step. This mechanism avoids free radical chain reactions, ensuring high regio- and stereoselectivity.

Phosphonium Salt-Catalyzed Direct Synthesis

An alternative industrial-scale method, detailed in a 2003 patent, utilizes conjugated dienes (e.g., 1,3-cyclopentadiene) and dichlorodiphenylsilane in the presence of a quaternary organophosphonium salt catalyst.

Reaction Parameters

The process occurs at elevated temperatures (150–180°C) under autogenous pressure. The phosphonium salt (e.g., tetrabutylphosphonium bromide) facilitates the generation of reactive silylene (:SiCl) intermediates, which insert into the diene’s π-system to form the silacyclopentene ring.

Advantages for Industrial Use

-

Catalyst Recovery : The phosphonium salt remains stable under reaction conditions and can be recycled, reducing costs.

-

Substrate Flexibility : The method accommodates substituted dienes and varying chlorosilanes, enabling the synthesis of derivatives.

Comparative Analysis of Preparation Methods

Mechanistic Insights

Role of Titanocene Catalysts

Titanocene dichloride undergoes reduction to a titanium(III) species, which coordinates to the chlorosilane and Grignard reagent. This coordination lowers the activation energy for C–Si bond formation and directs the stereochemistry of the cyclization step. The SET process avoids undesired side reactions, such as polymerization of the diene.

Silylene Intermediates in Phosphonium-Catalyzed Reactions

The phosphonium salt promotes the heterolytic cleavage of Si–Cl bonds in PhSiCl, generating a transient silylene species. This electrophilic intermediate reacts with the diene’s conjugated π-system, leading to a [2+2] cycloaddition followed by ring expansion to the five-membered silacycle .

Q & A

Q. What are the recommended synthetic routes for 1,1-Diphenyl-1-silacyclo-3-pentene, and what are the key considerations for optimizing reaction conditions?

- Methodological Answer : The synthesis typically involves cyclization of silicon-containing precursors. Key steps include:

- Precursor Preparation : Use of diphenylsilane derivatives and alkenes under controlled stoichiometry.

- Cyclization : Catalytic conditions (e.g., Pt/C, Rh complexes) or thermal activation to promote ring closure.

- Reagent Selection : Grignard reagents or organolithium compounds for nucleophilic substitution (adapted from ketone synthesis in ).

- Optimization Variables : Solvent polarity (e.g., THF vs. DCM), temperature (80–120°C), and catalyst loading (0.5–2 mol%).

- Challenges : Side reactions like oligomerization; mitigated by slow reagent addition and inert atmospheres.

| Synthetic Route | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Pt-catalyzed cyclization | 65–75 | PtCl₂ (1 mol%), toluene, 100°C | Adapted from |

| Thermal ring-closure | 50–60 | 120°C, 12 h, solvent-free | Adapted from |

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify protons on the silacyclopentene ring (δ 0.5–1.5 ppm for Si-CH₂) and aromatic protons (δ 7.0–7.5 ppm). ¹³C signals for Si-C appear at 10–20 ppm.

- ²⁹Si NMR : A singlet near δ −10 to −20 ppm confirms the silicon environment.

- IR Spectroscopy : Si-C stretching (600–800 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹).

Cross-validate with X-ray crystallography for unambiguous confirmation .

Q. What experimental approaches are used to assess the thermal stability of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂; decomposition onset >250°C indicates stability.

- Differential Scanning Calorimetry (DSC) : Monitor exothermic peaks for ring-opening or polymerization.

- Kinetic Studies : Isothermal TGA at varying temperatures to calculate activation energy (Eₐ) using the Arrhenius equation .

Advanced Research Questions

Q. How does the electronic nature of substituents on the phenyl rings influence the reactivity of this compound in ring-opening reactions?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (NO₂, CF₃) increase electrophilicity of silicon, accelerating nucleophilic ring-opening. Electron-donating groups (OMe, Me) stabilize the ring.

- Experimental Design :

Synthesize derivatives with para-substituted phenyl groups.

Monitor reaction rates with nucleophiles (e.g., H₂O, amines) via HPLC or in situ IR.

Correlate Hammett σ values with rate constants .

Q. What computational methods are suitable for predicting the regioselectivity of electrophilic additions to this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate LUMO distribution to identify electron-deficient sites.

- Molecular Dynamics (MD) : Simulate transition states for additions (e.g., HX, X₂) to determine kinetic vs. thermodynamic control.

- Software Tools : Gaussian, ORCA, or VASP with basis sets (e.g., 6-31G*) for silicon-containing systems .

Q. How can contradictions in reported catalytic activity data for silicon-mediated reactions be resolved?

- Methodological Answer :

- Data Triangulation : Compare results across multiple techniques (e.g., GC for conversion, XRD for catalyst structure).

- Controlled Replication : Standardize variables (solvent purity, moisture levels) to isolate discrepancies.

- Meta-Analysis : Apply statistical models (e.g., ANOVA) to datasets from independent studies .

Q. What strategies mitigate side reactions during functionalization of this compound derivatives?

- Methodological Answer :

- Protecting Groups : Use TMS or TBDMS groups to shield reactive sites during derivatization.

- Low-Temperature Reactions : Conduct additions (e.g., epoxidation) at −78°C to suppress polymerization.

- In Situ Monitoring : Employ ReactIR or UV-vis to track intermediates and adjust conditions dynamically .

Methodological Frameworks

Q. How to align research on this compound with theoretical frameworks in organosilicon chemistry?

- Methodological Answer :

- Conceptual Basis : Link to Walsh’s rules for silacycloalkanes or frontier molecular orbital theory.

- Hypothesis Testing : Design experiments to validate/refute predictions (e.g., ring strain effects on reactivity).

- Literature Integration : Use citation mapping tools (e.g., CiteSpace) to identify knowledge gaps .

Q. What criteria (e.g., FINER) ensure research questions on this compound are feasible and novel?

- Methodological Answer :

- FINER Framework :

- Feasible : Assess resource availability (e.g., NMR access, precursor costs).

- Novel : Benchmark against prior art via SciFinder or Reaxys.

- Ethical : Ensure compliance with hazardous waste protocols for silicon reagents.

- PICO for Catalysis Studies : Define Population (substrates), Intervention (catalyst), Comparison (uncatalyzed), Outcome (yield) .

Data Analysis and Reporting

Q. How to construct a reaction mechanism for this compound polymerization using kinetic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.